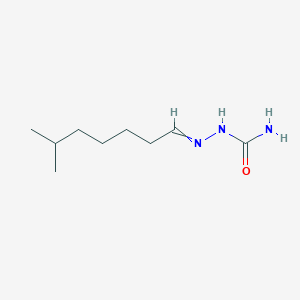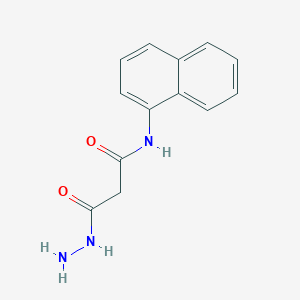
3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide is an organic compound that features a hydrazine group, a naphthalene ring, and an oxopropanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide typically involves the following steps:
Formation of the hydrazine derivative: This can be achieved by reacting hydrazine hydrate with an appropriate precursor.
Introduction of the naphthalene ring: This step involves coupling the hydrazine derivative with a naphthalene-based compound under specific conditions.
Formation of the oxopropanamide moiety: This can be done by reacting the intermediate with a suitable acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different products.
Reduction: The oxopropanamide moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides or other nitrogen-containing compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of dyes, pigments, or other materials.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: By binding to active sites of enzymes.
Receptor modulation: By interacting with cellular receptors.
DNA intercalation: By inserting itself between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinyl-N-(phenyl)-3-oxopropanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
3-Hydrazinyl-N-(naphthalen-2-yl)-3-oxopropanamide: Similar structure but with the naphthalene ring attached at a different position.
Uniqueness
3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
92136-95-3 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-hydrazinyl-N-naphthalen-1-yl-3-oxopropanamide |
InChI |
InChI=1S/C13H13N3O2/c14-16-13(18)8-12(17)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,17)(H,16,18) |
InChI Key |
NQRFYWUPHJTPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
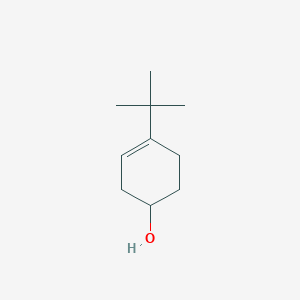
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
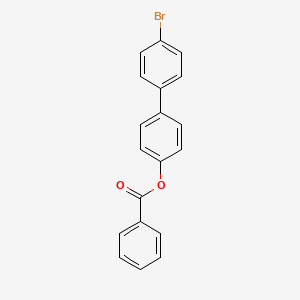
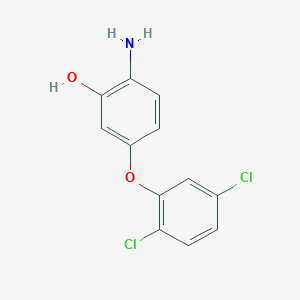
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
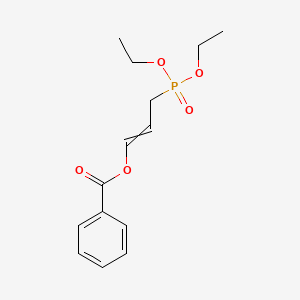

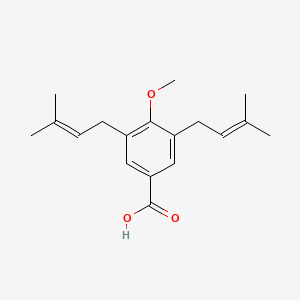
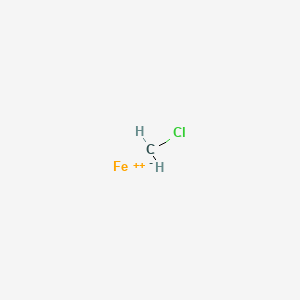
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
